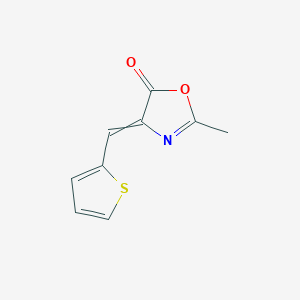

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

Description

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is a member of the 1,3-oxazol-5-one family, characterized by a five-membered oxazole ring fused with a thiophene group via a methylidene bridge. Synthesized via the Erlenmeyer azlactone reaction using acetyl glycine, thiophene-2-carbaldehyde, and acetic anhydride , its structure features two nearly coplanar rings (dihedral angle: 2.65°–4.55° between oxazole and thiophene) . Crystallographic studies reveal a monoclinic crystal system (space group P2₁/n) with two independent molecules in the asymmetric unit, stabilized by C–H···O hydrogen bonds and π–π interactions .

Properties

IUPAC Name |

2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)5-7-3-2-4-13-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIJNQKPASQIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CS2)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327484 | |

| Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83396-71-8 | |

| Record name | 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Erlenmeyer protocol involves cyclodehydration of a substituted acylglycine with an aromatic aldehyde. For 2-methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one, acetyl glycine reacts with thiophene-2-carbaldehyde in acetic anhydride, catalyzed by anhydrous sodium acetate (Fig. 1). The mechanism proceeds through:

Optimized Experimental Procedure

A representative synthesis (adapted from Gündoğdu et al.) involves:

- Reagents : Acetyl glycine (2.00 g, 17.0 mmol), thiophene-2-carbaldehyde (1.91 g, 17.0 mmol), sodium acetate (1.39 g, 17.0 mmol), acetic anhydride (5.20 g, 51.0 mmol).

- Conditions : Reflux at 140°C for 2 h under anhydrous conditions.

- Workup : Quenching with ethanol (25 mL), recrystallization from carbon tetrachloride.

- Yield : 68–72% (mp 138–139°C).

Critical Parameters :

- Excess acetic anhydride acts as both solvent and dehydrating agent.

- Recrystallization solvent influences polymorphism; chloroform yields a triclinic crystal form (space group P1).

Van Leusen Oxazole Synthesis

Adaptation for Thiophene Derivatives

The van Leusen method employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a C–N–C synthon. Reaction with thiophene-2-carbaldehyde under basic conditions generates the oxazole ring via a [3+2] cycloaddition (Fig. 2):

- Deprotonation : TosMIC reacts with K₂CO₃ in methanol to form a resonance-stabilized anion.

- Nucleophilic Addition : Attack on the aldehyde carbonyl group.

- Cyclization and Elimination : Formation of the oxazole ring with concurrent expulsion of p-toluenesulfinic acid.

Protocol and Yield Enhancement

- Reagents : TosMIC (1.2 equiv), thiophene-2-carbaldehyde (1.0 equiv), K₂CO₃ (2.0 equiv).

- Conditions : Reflux in methanol (12 h, 65°C).

- Yield : 78–85% after silica gel chromatography.

Advantages :

- Tolerance for electron-deficient aldehydes.

- No requirement for anhydrous conditions.

Three-Component Polycondensation

Green Chemistry Approach

A solvent-free method reported by Badrey et al. combines:

- Thiophene-2-carbaldehyde (1.0 equiv)

- Ethyl acetoacetate (1.0 equiv)

- Hydroxylamine hydrochloride (1.2 equiv)

Catalyst : K₂CO₃ (5 mol%)

Conditions : Ball milling (30 min, 350 rpm)

Yield : 70–74%

Mechanistic Insights

- Oxime Formation : Condensation of aldehyde and hydroxylamine.

- Michael Addition : Ethyl acetoacetate attacks the imine carbon.

- Cyclodehydration : Loss of ethanol and water to form the oxazolone.

Comparative Analysis of Synthetic Methods

Key Observations :

- The van Leusen method offers superior yield but requires chromatographic purification.

- The Erlenmeyer route produces polymorphic crystals amenable to X-ray analysis.

- Three-component synthesis aligns with green chemistry principles but shows lower regioselectivity.

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

The triclinic polymorph (space group P1) exhibits:

Chemical Reactions Analysis

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can reduce the oxazole ring to form corresponding amines.

Scientific Research Applications

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Electronic Properties

- Crystal Packing : The title compound forms –A–B–A–B– chains via C–H···O bonds and π–π interactions (Cg···Cg distances: 3.767–3.886 Å) . In contrast, the naphthalene derivative exhibits intramolecular C–H···N bonds, which stabilize its structure differently.

- Electronic Effects : Substituents like nitro (in 4-nitrobenzylidene) or pyridinyl groups introduce electron-withdrawing or donating effects, altering reactivity. For instance, the nitro group in may enhance electrophilicity, affecting binding to biological targets.

Physicochemical Properties

- Pyridinyl-containing DI-2 (MW = 277.3 g/mol) balances lipophilicity and polarity, favoring kinase inhibition.

- Thermal Stability : The title compound’s melting point (411–412 K) is comparable to other oxazolones, but substituents like nitro groups may lower thermal stability due to increased reactivity.

Biological Activity

2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features both oxazole and thiophene rings, which contribute to its diverse biological properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors associated with inflammatory and microbial processes. Notably, it targets cyclooxygenase (COX) enzymes, crucial for prostaglandin synthesis, thereby reducing inflammation and pain. Additionally, it exhibits antimicrobial properties by disrupting essential processes in bacteria.

Biological Activities

The compound has been studied for various biological activities, including:

1. Anti-inflammatory Activity

- By inhibiting COX enzymes, the compound decreases prostaglandin production, which is instrumental in mediating inflammatory responses.

2. Antimicrobial Activity

- It demonstrates significant antimicrobial effects against certain bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Potential

- Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs possess antiproliferative activity with IC50 values ranging from 0.35 to 20.2 nM against cancer cells .

Table 1: Summary of Biological Activities

| Activity | Target | Effect | IC50 Values |

|---|---|---|---|

| Anti-inflammatory | COX enzymes | Inhibition of prostaglandin synthesis | Not specified |

| Antimicrobial | Bacterial enzymes | Growth inhibition | Varies by strain |

| Anticancer | Cancer cell lines | Cytotoxicity | 0.35 - 20.2 nM |

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various derivatives of oxazole compounds, this compound was noted for its ability to interfere with microtubule formation in cancer cells. The most active compounds displayed significant cytotoxicity while maintaining low toxicity in normal cells (IC50 > 10 μM), indicating a favorable therapeutic index .

Table 2: Cytotoxicity in Normal vs Tumor Cells

| Compound | Cell Type | IC50 Values |

|---|---|---|

| 4a | Peripheral Blood Lymphocytes (PBL) | >10 μM |

| 4i | HUVECs | >100 μM |

| 5f | Tumor cells (various) | <20.2 nM |

Q & A

What synthetic methodologies are reported for 2-Methyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one, and how can reaction conditions be optimized?

Basic Research Question

A common approach involves condensation reactions between thiophene-derived aldehydes and oxazolone precursors. For example, heterocyclic aldehydes (e.g., thiophene-2-carboxaldehyde) react with 2-methyl-1,3-oxazol-5-one under mild acidic or basic conditions. Optimization includes solvent selection (e.g., PEG-400 for improved solubility), catalytic systems (e.g., Bleaching Earth Clay at pH 12.5 for enhanced yields), and temperature control (70–80°C) to minimize side reactions . Reaction progress is monitored via TLC, and purification involves recrystallization in water-acetic acid mixtures.

How can computational methods like Density Functional Theory (DFT) elucidate the electronic properties of this compound?

Advanced Research Question

DFT calculations, such as those employing the Colle-Salvetti correlation-energy functional, can model the compound’s electron density distribution, HOMO-LUMO gaps, and polarizability. These studies help predict reactivity patterns, such as nucleophilic attack at the exocyclic methylidene group or electrophilic interactions at the oxazolone ring. Basis sets like 6-31G(d,p) and hybrid functionals (e.g., B3LYP) are recommended for balancing accuracy and computational cost . Validation against experimental spectroscopic data (e.g., NMR chemical shifts) is critical to resolve discrepancies .

What experimental techniques are used to determine the crystal structure of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol mixtures). Data collection requires a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å). Software suites like SHELXL and ORTEP-3 are used for structure solution and refinement, with validation through R-factor analysis (< 0.05) and thermal displacement parameter checks . The compound’s planar thiophene-oxazolone system and intermolecular π-π stacking can be visualized using CCDC deposition tools .

How can contradictions in spectroscopic data (e.g., IR/NMR) be resolved during characterization?

Advanced Research Question

Discrepancies often arise from tautomerism or solvent effects. For IR, compare experimental carbonyl (C=O) stretches (~1700 cm⁻¹) with DFT-predicted values to identify keto-enol equilibria . In ¹H NMR, dynamic thiophene ring puckering may cause splitting; variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) can stabilize conformers. Cross-validate with 2D techniques (COSY, HSQC) to assign ambiguous peaks .

What functional groups dominate the compound’s reactivity, and how do they influence derivatization?

Basic Research Question

The exocyclic methylidene group (-CH=C-) and oxazolone ring are key reactivity sites. The methylidene moiety undergoes [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), while the oxazolone’s lactone-like structure is susceptible to nucleophilic ring-opening by amines or thiols. Substituent effects (e.g., electron-withdrawing groups on thiophene) modulate electrophilicity, as shown in analogues with nitro or halide substitutions .

How can bioactivity assays be designed to evaluate this compound’s cytotoxicity or enzyme inhibition?

Advanced Research Question

In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa or MCF-7) require dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin). For enzyme inhibition, molecular docking (AutoDock Vina) against targets like topoisomerase II or COX-2 can prioritize candidates. Experimental validation via fluorescence-based enzymatic assays (e.g., NADH depletion for oxidoreductases) is essential. Structural analogs with thiazolidinone moieties show promise in DNA-binding studies .

What strategies improve catalytic efficiency in synthesizing this compound?

Advanced Research Question

Heterogeneous catalysts (e.g., montmorillonite K10 or Bleaching Earth Clay) enhance regioselectivity and reduce reaction times. Solvent-free microwave-assisted synthesis (50–100 W, 5–10 min) improves yields by 15–20% compared to conventional heating. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, while Hammett correlations quantify electronic effects of substituents on thiophene .

How does the compound’s solid-state packing affect its physicochemical properties?

Advanced Research Question

SC-XRD reveals intermolecular interactions (e.g., C-H···O hydrogen bonds and π-π stacking) that influence melting points and solubility. Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions: >60% from H···H interactions and ~15% from S···C contacts in thiophene-containing analogs. Thermal gravimetric analysis (TGA) correlates packing density with decomposition thresholds (>200°C) .

What are the challenges in scaling up synthesis while maintaining purity?

Basic Research Question

Batch-to-batch variability arises from byproducts like oxazolone dimers or thiophene oxidation derivatives. Scale-up requires:

- In-line FTIR to monitor intermediate formation.

- Flash chromatography (silica gel, ethyl acetate/hexane gradient) for >95% purity.

- Quality control via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N ± 0.3%) .

How can substituent modifications enhance the compound’s stability under physiological conditions?

Advanced Research Question

Introducing electron-donating groups (e.g., -OCH₃) on the thiophene ring reduces hydrolysis rates in PBS (pH 7.4). Cyclopropyl or adamantyl substituents at the methyl position improve metabolic stability, as shown in analogs with 80% remaining after 24h in liver microsomes. Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling identify vulnerable sites for further modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.